molecular formula C22H22N2O4S B2920545 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE CAS No. 690643-60-8

4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE

Cat. No.: B2920545
CAS No.: 690643-60-8
M. Wt: 410.49
InChI Key: PUPDJFZOKSYMAT-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylbenzenesulfonamido)-N-(2-methoxyphenyl)benzamide ( 690643-60-8) is a synthetic sulfonamide-derived benzamide compound of significant interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C22H22N2O4S and a molecular weight of 410.49 g/mol, its structure features a 2,5-dimethylbenzenesulfonamido moiety linked to a benzamide scaffold, which is further substituted with a 2-methoxyphenyl group . This distinct molecular architecture, incorporating sulfonamide and benzamide functionalities, is designed to enhance binding affinity and selectivity towards biological targets, making it a promising candidate for drug discovery programs . The compound is particularly valuable for investigating enzyme inhibition and receptor modulation, with potential applications in the development of novel therapeutic agents. Its synthetic versatility also allows for further derivatization, facilitating extensive structure-activity relationship (SAR) studies to optimize potency and pharmacological properties . The presence of electron-donating methyl and methoxy groups can influence the compound's solubility and metabolic stability, offering distinct advantages for pharmacokinetic optimization during the research phase . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-15-8-9-16(2)21(14-15)29(26,27)24-18-12-10-17(11-13-18)22(25)23-19-6-4-5-7-20(19)28-3/h4-14,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPDJFZOKSYMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonation of 2,5-dimethylbenzenesulfonamide, followed by the coupling with 2-methoxyphenylbenzamide under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve high efficiency and cost-effectiveness. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions, often involving hydrogen gas or metal hydrides, can convert the sulfonamide group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Hydrogen gas, sodium borohydride, or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. Additionally, the methoxyphenyl group can interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Insights :

  • The target compound ’s 2,5-dimethyl substitution on the sulfonamido benzene ring likely enhances steric bulk and metabolic stability compared to the dichloro-substituted analog, which may increase reactivity or toxicity .

Biological Activity

The compound 4-(2,5-Dimethylbenzenesulfonamido)-N-(2-methoxyphenyl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their broad spectrum of pharmacological effects, particularly in antimicrobial and anti-inflammatory domains. This article explores the biological activity of this specific compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H20N2O3S
  • Molar Mass : 336.42 g/mol

This compound features a sulfonamide group, which is critical for its biological activity, along with aromatic rings that may enhance its interaction with biological targets.

The mechanism of action of sulfonamides generally involves the inhibition of bacterial folic acid synthesis. Specifically, the sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts folic acid synthesis in bacteria, leading to their growth inhibition .

Additionally, the presence of the methoxyphenyl group may enhance lipophilicity and membrane permeability, potentially allowing for better cellular uptake and increased efficacy against various pathogens.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated that sulfonamide derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria.
  • A study reported that related compounds showed IC50 values indicating effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Sulfonamides have also been investigated for their anti-inflammatory properties. The mechanism may involve the modulation of inflammatory pathways:

  • Cytokine Inhibition : Some sulfonamide derivatives have shown potential in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models .
  • Case Study : In a study involving animal models of inflammation, administration of similar compounds resulted in reduced swelling and pain responses compared to controls.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduced cytokine levels; decreased inflammation in animal models
Enzyme InhibitionInhibits dihydropteroate synthase

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of sulfonamide derivatives against clinical isolates. The compound exhibited significant activity with an MIC (Minimum Inhibitory Concentration) value lower than that of traditional antibiotics.
  • Anti-inflammatory Response : In a controlled trial involving rats with induced inflammation, treatment with a structurally similar sulfonamide led to a 40% reduction in paw edema compared to untreated controls.

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